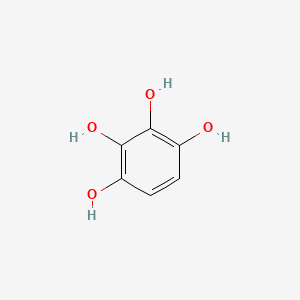
1,2,3,4-Benzenetetrol
Description
1,2,3,4-Benzenetetrol (C₆H₆(OH)₄) is a polyhydroxybenzene derivative with hydroxyl groups positioned at the 1, 2, 3, and 4 carbons of the benzene ring. Instead, the available data focus on its structural isomers, such as 1,2,4,5-Benzenetetrol and 1,2,3,5-Benzenetetrol, which are better characterized and widely used in applications ranging from coordination polymers to enzymatic reactions .
Properties
CAS No. |
642-96-6 |
|---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
benzene-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H6O4/c7-3-1-2-4(8)6(10)5(3)9/h1-2,7-10H |
InChI Key |
VERMEZLHWFHDLK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1O)O)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is based on 1,2,4,5-Benzenetetrol and 1,2,3,5-Benzenetetrol , as these isomers are discussed in the provided evidence.
Structural Differences and Crystallography
Key Insight : The symmetry of 1,2,4,5-Benzenetetrol facilitates ordered π-π stacking and hydrogen-bonded networks, critical for forming stable supramolecular structures . In contrast, the asymmetric hydroxyl arrangement of 1,2,3,5-Benzenetetrol may hinder such ordered packing.
Stability and Functional Behavior
- 1,2,4,5-Benzenetetrol: Forms stable hydrates and co-crystals with 2,5-dihydroxy-1,4-benzoquinone. Its hydrogen-bonded network enhances thermal stability in COFs .
- 1,2,3,5-Benzenetetrol : Exhibits lower stability due to steric hindrance from adjacent hydroxyl groups (positions 2 and 3), limiting its utility in extended frameworks .
Q & A
Basic: What are the common synthetic routes for 1,2,4,5-Benzenetetrol derivatives?
A methodologically robust approach involves simultaneous substitution and reductive acetylation of 2,5-dihydroxy-1,4-benzoquinone using N-containing heterocycles (e.g., pyridine, acridine) in acetic anhydride. This yields tetraacetate derivatives like 3-(4-pyridyl)-1,2,4,5-benzenetetrol tetraacetate, characterized via NMR, NMR, IR, and mass spectrometry . Intermediate complexes between amines and the quinone precursor are critical for mechanistic understanding.
Basic: How is the molecular structure of 1,2,4,5-Benzenetetrol characterized experimentally?
X-ray crystallography at 120 K reveals a triclinic space group with four independent molecules per asymmetric unit. Key features include:
- Hydrogen bonding networks : Each hydroxyl group acts as both donor and acceptor, forming cyclic patterns (e.g., distances: 2.67–2.76 Å).
- π-π stacking : Unique interactions between aromatic rings (centroid distances: 3.45–3.57 Å) stabilize the crystal lattice .
Complementary techniques like -NMR (hydroxyl proton shifts at δ 8.9–9.2 ppm) and FT-IR (O-H stretching at 3200–3400 cm) validate solution-phase behavior .
Advanced: How is 1,2,4,5-Benzenetetrol utilized in the development of fluorescent sensors?
1,2,4,5-Benzenetetrol-based metal-organic frameworks (MOFs) function as dual-functional sensors for detecting Fe and acetylacetone (acac) via fluorescence quenching. The ligand’s hydroxyl groups enable selective coordination to Fe, while acac disrupts π-π interactions, altering emission profiles. Sensitivity thresholds reach micromolar levels, validated through Stern-Volmer analysis and naked-eye detection under UV light .
Advanced: What role does 1,2,4,5-Benzenetetrol play in the design of covalent organic frameworks (COFs)?
As a linear monomer, it bridges porphyrin-boronic acid units to form 2D COFs with square-shaped pores (~2.1 nm diameter). These frameworks exhibit high crystallinity (PXRD -spacing: 3.5–4.0 Å) and stability, enabling integration into field-effect transistors for gas sensing. In coordination polymers, it links hafnium/zirconium nodes to create microporous structures with water-adsorption capacities exceeding 200 cm/g at 40% RH .
Advanced: How do intermolecular interactions influence the stability of 1,2,4,5-Benzenetetrol crystals?
The lattice stability arises from synergistic hydrogen bonding and π-π stacking:
- Hydrogen bonds : Form cyclic motifs (e.g., ) with angles >150°, creating a 3D network resistant to thermal disruption.
- π-π interactions : Offset stacking minimizes steric hindrance while maximizing electronic delocalization, critical for applications in conductive materials.
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, correlating with hydrogen bond dissociation energies (~25–30 kJ/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


